2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Matteson–CH2–homologation, which was carried out with in situ generated CH2BrLi in THF at low temperature . After the removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, a reaction relevant to the synthesis of similar compounds, has been reported . This reaction is part of a radical approach to the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications
Antibacterial Applications
The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate and its derivatives have shown significant antibacterial effects. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to the mentioned compound. These synthesized compounds exhibited high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The study emphasized the potential of these compounds in combating bacterial infections, highlighting their effective antibacterial properties (Behrami & Dobroshi, 2019).
Synthetic Chemistry and Characterization
The compound has been a focal point in synthetic chemistry, leading to the synthesis of novel derivatives and complexes. Pimenova et al. (2003) explored the synthesis and reactions of a structurally related compound, leading to the formation of various derivatives with potential applications in different fields. This work contributes to the understanding of the chemical behavior and potential of such compounds in synthetic applications (Pimenova et al., 2003).
Material Science and Catalysis
In material science and catalysis, derivatives of the compound have been used to develop novel catalytic systems. Alonzi et al. (2014) utilized polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, showcasing the compound's role in facilitating chemical reactions and potentially improving industrial processes (Alonzi et al., 2014).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential applications. Given the interest in similar compounds for their diverse biological activities , this compound may also be of interest in the field of medicinal chemistry.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-15-12-10-14(11-13-15)21-22(20(25)17-7-3-5-9-19(17)28-21)29-23(26)16-6-2-4-8-18(16)24/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYXWPIYGGTHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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